molecular formula C10H10O2 B8685942 3-(3-Hydroxy-1-propynyl)benzenemethanol CAS No. 170859-73-1

3-(3-Hydroxy-1-propynyl)benzenemethanol

Cat. No.: B8685942
CAS No.: 170859-73-1
M. Wt: 162.18 g/mol
InChI Key: ZHVUSRVRYMHWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxy-1-propynyl)benzenemethanol is a benzenemethanol derivative featuring a hydroxypropynyl substituent at the 3-position of the benzene ring. This compound is synthesized via a PdCl₂(PPh₃)₂/CuI-catalyzed Sonogashira cross-coupling reaction between propargyl alcohol and a halogenated pyridazine precursor under triethylamine/THF conditions . Its structure includes a terminal alkyne group conjugated to a hydroxyl moiety, making it a versatile synthon for further functionalization in organic synthesis, particularly in Pd⁰-mediated coupling reactions .

Properties

CAS No.

170859-73-1

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-[3-(hydroxymethyl)phenyl]prop-2-yn-1-ol

InChI

InChI=1S/C10H10O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7,11-12H,6,8H2

InChI Key

ZHVUSRVRYMHWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#CCO)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzenemethanol Family

3-(1H-Indol-5-yl)benzenemethanol
  • Structure : Features an indole substituent at the 3-position of the benzene ring instead of a hydroxypropynyl group.
  • Applications : Used in pharmaceutical research (e.g., kinase inhibitors) due to the indole moiety’s biological relevance .
  • Key Differences: The absence of a propargyl group limits its utility in cross-coupling reactions compared to 3-(3-Hydroxy-1-propynyl)benzenemethanol .
α-(2-Methylaminoethyl)benzenemethanol (Atomoxetine Intermediate)
  • Structure: Contains a methylaminoethyl side chain at the benzylic position.
  • Applications: Intermediate in synthesizing atomoxetine, a norepinephrine reuptake inhibitor .
  • Key Differences: The aminoethyl group enables interactions with neurotransmitter transporters, unlike the hydroxypropynyl group in the target compound .
4-Chloro-α-(4-chlorophenyl)-α-(trichloromethyl)benzenemethanol (Dicofol)
  • Structure: Chlorinated benzenemethanol derivative with two chlorine atoms and a trichloromethyl group.
  • Applications : Acaricide and pesticide .
  • Key Differences : The electron-withdrawing chlorine substituents enhance stability but reduce reactivity in coupling reactions compared to the hydroxypropynyl group .

Functional Analogues with Hydroxy-Alkyne Motifs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Benzamide derivative with a hydroxy-tert-butyl group.
  • Applications : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond activation .
  • Key Differences: The amide backbone and tert-butyl group differentiate its electronic properties and synthetic applications from the propargyl alcohol-derived benzenemethanol .
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one
  • Structure : Chalcone derivatives with a hydroxyl group on the aromatic ring and an α,β-unsaturated ketone.
  • Applications : Studied for antioxidant and antimicrobial activities .
  • Key Differences: The conjugated enone system provides distinct reactivity (e.g., Michael addition) compared to the alkyne in this compound .

Pharmacologically Active Benzenemethanol Derivatives

Emixustat Hydrochloride
  • Structure: (αR)-α-(2-aminoethyl)-3-(cyclohexylmethoxy)benzenemethanol hydrochloride.
  • Applications : Treats dry age-related macular degeneration by modulating visual cycle proteins .
  • Key Differences: The aminoethyl and cyclohexylmethoxy groups confer specificity for retinal targets, unlike the hydroxypropynyl group .
Ractopamine Hydrochloride
  • Structure: 4-Hydroxy-α-[[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]benzenemethanol hydrochloride.
  • Applications : β-adrenergic agonist used in livestock farming to promote lean muscle growth .
  • Key Differences : The hydroxyphenyl and branched alkylamine substituents enable selective binding to β-adrenergic receptors .

Comparative Analysis Table

Compound Name Key Structural Features Synthesis Method Applications Reactivity/Stability Insights References
This compound 3-Hydroxypropynyl, benzenemethanol core Sonogashira coupling Cross-coupling synthon Terminal alkyne enables Pd catalysis
3-(1H-Indol-5-yl)benzenemethanol Indole substituent Suzuki-Miyaura coupling (inferred) Kinase inhibitor research Limited cross-coupling utility
Dicofol Chlorinated benzenemethanol Friedel-Crafts alkylation Pesticide High stability due to electron-withdrawing Cl
Emixustat Hydrochloride Aminoethyl, cyclohexylmethoxy Multi-step alkylation/amination Macular degeneration therapy Targets retinal proteins
Ractopamine Hydrochloride Hydroxyphenyl, branched alkylamine Reductive amination Livestock growth promoter β-adrenergic receptor agonist

Research Findings and Insights

  • Reactivity: The hydroxypropynyl group in this compound enhances its utility in Pd-catalyzed reactions, contrasting with chlorinated (e.g., dicofol) or amino-substituted (e.g., emixustat) derivatives optimized for stability or receptor binding .
  • Pharmacological vs. Synthetic Utility: While benzenemethanol derivatives like emixustat and ractopamine are tailored for biological targets, this compound serves as a versatile building block in synthetic chemistry .
  • Structural Tuning : Substituents such as indole (electron-rich) or trichloromethyl (electron-poor) dramatically alter electronic properties, directing applications toward either drug development or agrochemicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.